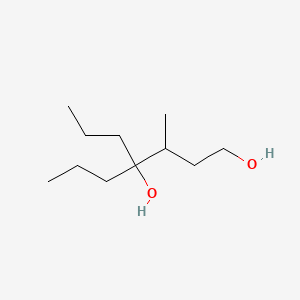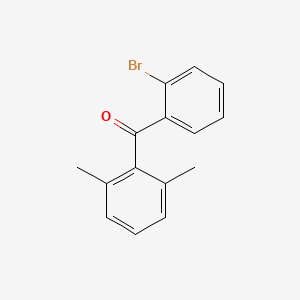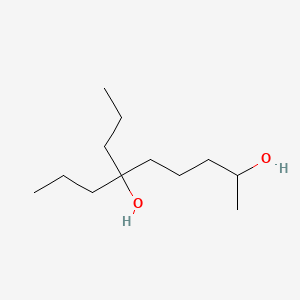
3-Methyl-4-propyl-1,4-heptanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-propyl-1,4-heptanediol (3MP4PH) is an organic compound with a molecular formula C7H16O2. It is a colorless liquid and can be found in a variety of products, including pharmaceuticals, detergents, and lubricants. 3MP4PH is also used as a building block for the synthesis of other compounds. Its unique structure and properties make it an important molecule in the field of organic chemistry.
Aplicaciones Científicas De Investigación
3-Methyl-4-propyl-1,4-heptanediol has been studied extensively for its potential applications in the field of organic chemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, detergents, and lubricants. Additionally, 3-Methyl-4-propyl-1,4-heptanediol has been used as a starting material for the synthesis of other compounds, such as esters and amides.
Mecanismo De Acción
3-Methyl-4-propyl-1,4-heptanediol is an organic compound with a unique structure and properties. Its structure allows it to act as an electron donor, which can facilitate the transfer of electrons between molecules. This mechanism of action is the basis for its use in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
3-Methyl-4-propyl-1,4-heptanediol has been studied for its potential biochemical and physiological effects. In laboratory studies, 3-Methyl-4-propyl-1,4-heptanediol has been shown to inhibit the growth of certain bacteria and fungi. Additionally, 3-Methyl-4-propyl-1,4-heptanediol has been shown to act as an antioxidant, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-4-propyl-1,4-heptanediol has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure and properties make it an ideal starting material for the synthesis of other compounds. Additionally, 3-Methyl-4-propyl-1,4-heptanediol is relatively stable and has a low toxicity. However, 3-Methyl-4-propyl-1,4-heptanediol is highly flammable and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 3-Methyl-4-propyl-1,4-heptanediol research. One potential area of research is the development of new synthesis methods for 3-Methyl-4-propyl-1,4-heptanediol. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-Methyl-4-propyl-1,4-heptanediol. Finally, further research could be conducted to explore the potential applications of 3-Methyl-4-propyl-1,4-heptanediol in the field of organic chemistry.
Métodos De Síntesis
3-Methyl-4-propyl-1,4-heptanediol can be synthesized from 1,4-heptanediol using an acid-catalyzed reaction. The reaction involves the addition of a methyl group to the 1,4-heptanediol molecule, followed by the addition of a propyl group. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at temperatures between 100 and 150°C.
Propiedades
IUPAC Name |
3-methyl-4-propylheptane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)10(3)6-9-12/h10,12-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBBBJVHIHPQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(C)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














